6-Ethoxybenzothiazol-2-amine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxybenzothiazol-2-amine monohydrochloride is a heterocyclic organic compound with the molecular formula C9H10N2OS.HCl and a molecular weight of 230.714440 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxybenzothiazol-2-amine monohydrochloride typically involves the reaction of 2-amino-6-ethoxybenzothiazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxybenzothiazol-2-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides or sulfones, while substitution reactions can yield various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
6-Ethoxybenzothiazol-2-amine monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethoxybenzothiazol-2-amine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s neurotropic and antioxidant properties are believed to be mediated through its ability to modulate oxidative stress and protect cellular membranes . Additionally, its actoprotective effects may involve the enhancement of energy metabolism and reduction of fatigue .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-ethoxybenzothiazole: This compound is structurally similar but lacks the hydrochloride salt form.
Metaprot (ethylthiobenzimidazole): Known for its actoprotective properties, it has a similar chemical structure and is used as a reference drug in studies.
Ladasten (adamantylbromophenylamine): Another actoprotector with psycho- and immunostimulating activity, differing in chemical structure but comparable in function.
Uniqueness
6-Ethoxybenzothiazol-2-amine monohydrochloride stands out due to its combination of neurotropic, antioxidant, and actoprotective properties, making it a versatile compound for various research applications .
Eigenschaften
CAS-Nummer |
71411-81-9 |
---|---|
Molekularformel |
C9H11ClN2OS |
Molekulargewicht |
230.72 g/mol |
IUPAC-Name |
6-ethoxy-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10N2OS.ClH/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7;/h3-5H,2H2,1H3,(H2,10,11);1H |
InChI-Schlüssel |
BYUYQWDSFSVEPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.